4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole
CAS No.: 1622844-04-5
Cat. No.: VC11606788
Molecular Formula: C7H10BrN3O
Molecular Weight: 232.08 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1622844-04-5 |
|---|---|
| Molecular Formula | C7H10BrN3O |
| Molecular Weight | 232.08 g/mol |
| IUPAC Name | 4-bromo-1-(oxan-4-yl)triazole |
| Standard InChI | InChI=1S/C7H10BrN3O/c8-7-5-11(10-9-7)6-1-3-12-4-2-6/h5-6H,1-4H2 |
| Standard InChI Key | IKIVSGOVKDSXHR-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1N2C=C(N=N2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a 1,2,3-triazole core substituted at position 1 with an oxan-4-yl (tetrahydropyran-4-yl) group and at position 4 with a bromine atom . Key structural descriptors include:
The tetrahydropyran ring adopts a chair conformation, while the triazole ring’s planar geometry facilitates π-π interactions in biological systems .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, which predict ion mobility in mass spectrometry, vary with adduct formation :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 232.00800 | 147.2 |
| [M+Na]⁺ | 253.98994 | 149.8 |
| [M+NH₄]⁺ | 249.03454 | 151.5 |
| [M-H]⁻ | 229.99344 | 148.4 |
These values suggest moderate polarity, aligning with the compound’s mixed hydrophobic (tetrahydropyran) and polar (triazole, bromine) features.
Synthesis and Reactivity
Synthetic Routes
While no explicit synthesis for 4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole is documented, analogous triazoles are typically synthesized via:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click chemistry" approach using azides and alkynes.
-
Oxidative Cycloaddition: Metal-free methods employing iodine/tert-butyl peroxide (TBPB) for C–H functionalization .
For bromination, post-cycloaddition treatment with brominating agents like N-bromosuccinimide (NBS) or dibromotetrachloroethane could introduce the bromine substituent.
Reactivity Profile
The bromine atom at position 4 is susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the triazole ring can participate in hydrogen bonding and metal coordination . The tetrahydropyran group enhances solubility in organic solvents, as evidenced by logP values of similar compounds (~2.1).
The oxan-4-yl group likely improves aqueous solubility compared to tert-butyl derivatives, making it more suitable for drug formulation .
Industrial and Agricultural Applications
Pharmaceutical Development
Triazoles are key scaffolds in antifungal agents (e.g., fluconazole) and kinase inhibitors. The bromine atom in this compound could serve as a handle for further functionalization in drug discovery .
Future Research Directions
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